N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
Description
This compound features a tetrazole ring substituted with a 3,4-dimethylphenyl group, connected via a methylene bridge to a 1,3-benzodioxole-5-carboxamide moiety. Tetrazoles are known for their metabolic stability and role as bioisosteres for carboxylic acids, enhancing drug-like properties such as oral bioavailability and resistance to enzymatic degradation . Structural determination via X-ray crystallography likely employs SHELX software, a standard in small-molecule refinement .
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-11-3-5-14(7-12(11)2)23-17(20-21-22-23)9-19-18(24)13-4-6-15-16(8-13)26-10-25-15/h3-8H,9-10H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHSCVUNXPSJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Features of Analogs
Physicochemical and Pharmacological Implications
- Tetrazole vs. Pyrazole/Imidazole : Tetrazoles exhibit higher acidity (pKa ~4.9) compared to pyrazoles (pKa ~2.5–3.5), influencing solubility and ionization at physiological pH. The 3,4-dimethylphenyl group may enhance steric hindrance, improving target selectivity over simpler aryl substituents .
- Benzodioxole Motif : Shared with ’s compound, this group increases electron density, favoring interactions with aromatic residues in enzymes or receptors .
- Stereochemical Considerations : The (E)-configuration in ’s compound underscores the importance of conformational rigidity, a factor that may apply to the target’s amide linkage .
Research Findings and Implications
- Metabolic Stability : The tetrazole core in the target compound likely outperforms pyrazole analogs in resisting hepatic degradation, a critical advantage in drug design .
- Binding Interactions : The 3,4-dimethylphenyl group may provide enhanced hydrophobic interactions compared to unsubstituted aryl groups in ’s compounds .
- Synthetic Challenges : Multi-step synthesis for fused-ring analogs (e.g., ) contrasts with the target’s modular assembly, favoring scalability .
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